

Technical Support Center: Lignite-Fired Power Plant Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LIGNITE**

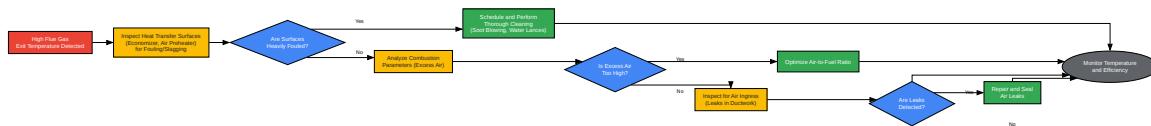
Cat. No.: **B1179625**

[Get Quote](#)

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and technical data to assist researchers and engineers in improving the operational efficiency of **lignite**-fired power plants.

Troubleshooting Guides (Q&A Format)

This section addresses specific operational problems that can lead to significant efficiency losses.


Issue 1: Boiler Slagging and Fouling

- Q1: What are the primary indicators of excessive slagging and fouling in a **lignite**-fired boiler?
 - A1: Key indicators include a reduction in heat transfer efficiency, an increase in flue gas exit temperatures, and visible buildup of ash deposits on furnace walls and superheater tubes.^{[1][2]} Slagging, the formation of molten or partially fused deposits, typically occurs on surfaces exposed to radiant heat, while fouling refers to deposits in the convection pass.^[3] These issues can lead to reduced power generation, increased shutdowns, and higher maintenance costs.^{[1][2]}
- Q2: Our plant is experiencing severe slagging after switching to a new **lignite** source. What are the likely causes and immediate troubleshooting steps?

- A2: The most probable cause is a lower ash fusion temperature in the new **lignite** supply. [1] **Lignite** with high levels of sodium or calcium in the ash is particularly prone to slagging.[4]
 - Immediate Steps:
 - Fuel Analysis: Conduct a thorough analysis of the new **lignite**, focusing on ash composition and ash fusion temperatures.
 - Combustion Tuning: Optimize the air-to-fuel ratio. A reducing atmosphere in the furnace, caused by insufficient oxygen, can lower the ash melting temperature, especially if the ash has a high iron content.[1]
 - Operational Adjustments: Increase the frequency of soot blowing to manage deposit buildup.[5]
 - Consider Fuel Blending: If possible, blend the new **lignite** with a coal source known to have better ash characteristics.
- Q3: What are the long-term solutions for mitigating chronic slagging and fouling?
- A3: Long-term solutions involve a combination of technological upgrades and operational strategies:
 - Boiler Modifications: Applying ceramic coatings to boiler tubes can significantly reduce slag adhesion.[3]
 - Advanced Cleaning Systems: Implement intelligent soot blowing systems that target areas with the heaviest deposits.[5] Acoustic cleaning is another method that can be effective.[5]
 - Fuel Pre-treatment: **Lignite** pre-drying can alter combustion characteristics and, in some cases, reduce slagging propensity.
 - Combustion Optimization: Implement advanced control systems to maintain optimal combustion conditions and minimize the formation of molten ash.[6]

Issue 2: High Flue Gas Exit Temperature

- Q1: The flue gas temperature at the air preheater outlet is consistently high, leading to efficiency loss. What is the troubleshooting workflow?
 - A1: A high flue gas exit temperature indicates that heat is not being effectively transferred from the flue gas to the water/steam cycle. The workflow below outlines the diagnostic process.

[Click to download full resolution via product page](#)

Troubleshooting workflow for high flue gas exit temperature.

Frequently Asked Questions (FAQs)

- Q1: What is the most significant factor impacting the efficiency of a **lignite**-fired power plant?
 - A1: The high moisture content of **lignite** is the most significant challenge.[7][8] Typically ranging from 30% to 70%, this moisture must be evaporated in the boiler, which consumes a substantial amount of energy and reduces the overall thermal efficiency.[7] This process also increases the total volume of flue gas, requiring larger equipment and consuming more auxiliary power.[7]
- Q2: How much can **lignite** pre-drying improve plant efficiency?
 - A2: Modern pre-drying technologies can significantly boost efficiency. Retrofitting a pre-drying system to an existing plant can result in an efficiency gain of about 1 percentage

point.[7][9] For new plants designed to fire 100% dried **lignite**, the thermal efficiency can increase by 4-5 percentage points.[7][9] These systems use waste heat from the plant to dry the **lignite** before it enters the boiler.[7][9]

- Q3: What are the main technologies for **lignite** pre-drying?
 - A3: The leading commercial-scale technologies are based on fluidized bed systems. Key examples include the RWE WTA (fluidized bed dryer with internal waste heat utilization) and Great River Energy's DryFining™ system.[9][10] These processes use low-grade heat, such as from cooled flue gas, to dry the **lignite** before combustion.[9]
- Q4: Besides fuel drying, what other retrofits can improve the performance of an older **lignite** plant?
 - A4: Several retrofits can enhance efficiency and extend operational life.[10] These include upgrading steam turbines with new, more efficient blade designs, installing modern control systems for better combustion management, and replacing aged equipment like pumps and fans.[10][11]

Data Presentation

Table 1: Impact of **Lignite** Pre-Drying on Plant Efficiency and Emissions

Technology /Parameter	Lignite Moisture Reduction	Net Efficiency Gain	CO2 Emission Reduction	Other Emission Reductions	Reference
RWE WTA Dryer (Retrofit)	From ~50% to 12%	~1 percentage point	~2.5% point	-	[8]
GRE DryFining™	From 38% to 29%	~4%	~4%	SO2 & Hg: >40%, NOx: >20%	[8][12]
New Supercritical Plant with Pre-Drying	N/A (designed for dry fuel)	4-5 percentage points	Significant	-	[7]

Table 2: Typical Proximate Analysis of Lignite

Component	Value Range (% by weight)	Impact on Efficiency
Moisture	30 - 60%	High moisture significantly lowers the net calorific value and reduces thermal efficiency.
Ash	10 - 50%	High ash content increases slagging/fouling potential and reduces the heating value.
Volatile Matter	25 - 35%	High volatile matter aids in ignition but can lead to combustion control challenges.
Fixed Carbon	25 - 35%	Represents the primary solid combustible material.

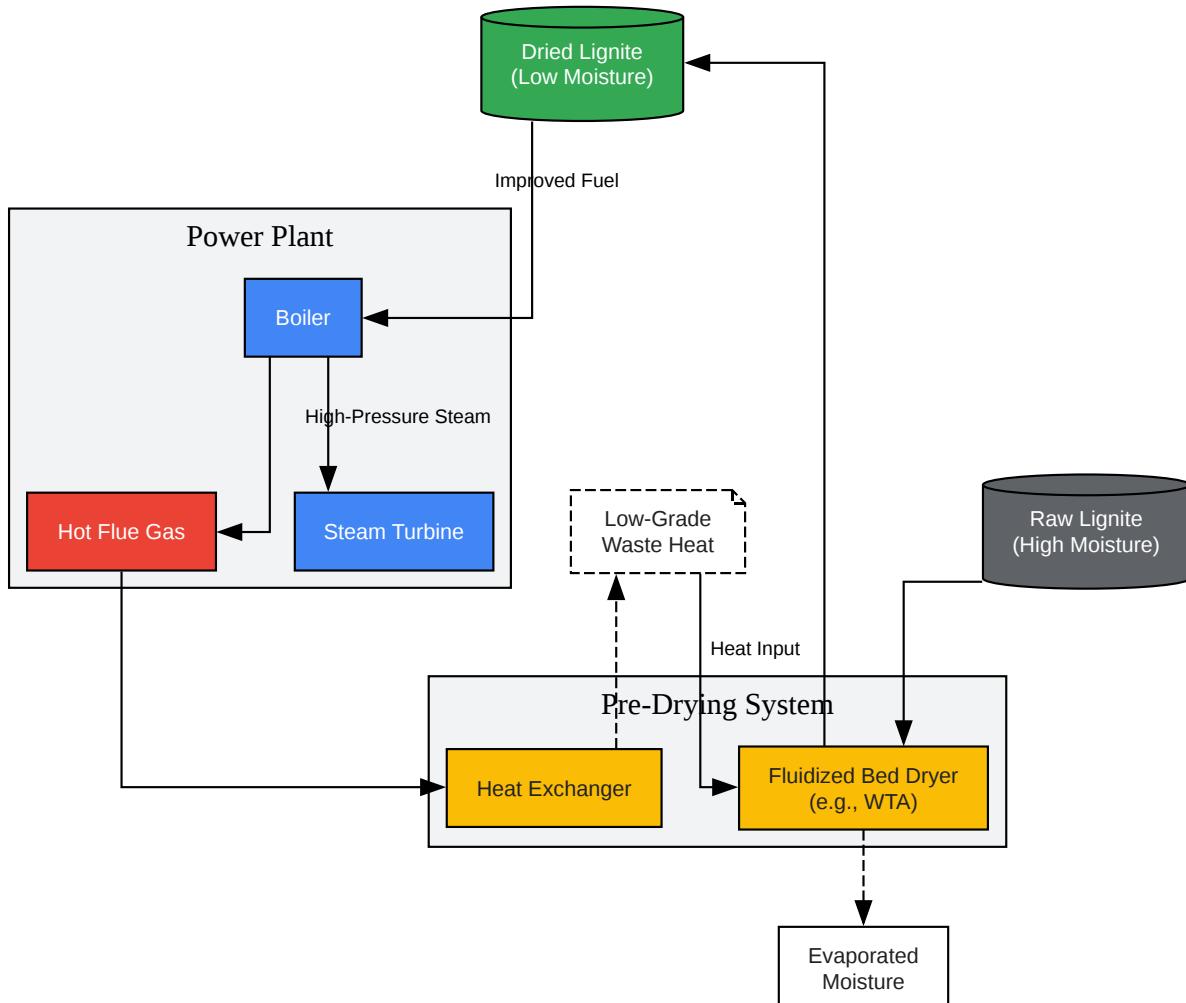
Source: General data derived from multiple sources.[13][14]

Testing and Optimization Protocols

Protocol 1: Boiler Performance and Efficiency Testing (Indirect Method)

This protocol is based on the heat loss method, as specified in standards like ASME PTC 4.[[15](#)][[16](#)][[17](#)]

- Objective: To determine the thermal efficiency of the boiler by quantifying all major heat losses.
- Methodology:
 - Preparation:
 - Ensure the boiler is operating under stable load conditions for at least one hour before the test begins.[[16](#)]
 - Calibrate all necessary instrumentation for measuring temperatures, pressures, and flue gas composition.
 - No soot blowing or blowdown should occur during the test period.[[16](#)]
 - Data Collection (4-hour duration):[[16](#)]
 - Flue Gas Analysis: At the air preheater outlet, measure O₂, CO₂, and CO concentrations every 15 minutes.[[16](#)]
 - Temperature Measurement: Record the flue gas temperature, ambient air temperature, and feedwater temperature every 15 minutes.[[16](#)]
 - Fuel Sampling: Collect representative **lignite** samples at the coal feeder inlet. A composite sample should be created for analysis.[[16](#)]
 - Ash Sampling: Collect samples of both fly ash and bottom ash to determine the percentage of unburned carbon.[[16](#)]
 - Laboratory Analysis:


- Fuel: Perform proximate and ultimate analysis on the **lignite** sample to determine its heating value (HHV), moisture, ash, carbon, hydrogen, and sulfur content.[18]
- Ash: Analyze ash samples for unburned carbon content.
- Calculations (Heat Losses):
 - L1: Heat loss due to dry flue gas.
 - L2: Heat loss due to moisture in the fuel.
 - L3: Heat loss due to water from the combustion of hydrogen in the fuel.
 - L4: Heat loss due to incomplete combustion (CO).
 - L5: Heat loss due to unburned carbon in ash.
 - L6: Heat loss from radiation and convection.
- Efficiency Calculation:
 - Boiler Efficiency (%) = $100 - (L1 + L2 + L3 + L4 + L5 + L6)$

Protocol 2: **Lignite** Fuel Characterization

- Objective: To determine the key properties of a **lignite** sample that influence combustion and efficiency.
- Methodology:
 - Sampling: Obtain a representative sample of **lignite** as per standard procedures (e.g., ISO 1988).[19]
 - Sample Preparation: Crush and divide the bulk sample to obtain a homogenized laboratory sample of appropriate particle size (< 400 μm).[18]
 - Proximate Analysis (ASTM D7582 or similar):

- Moisture: Determine the total moisture content by heating the sample in a nitrogen atmosphere and measuring the mass loss.[\[20\]](#)
- Ash: Burn the sample completely in a furnace and weigh the non-combustible residue.[\[20\]](#)
- Volatile Matter: Heat the sample in a covered crucible at a high temperature in the absence of air and measure the mass loss.
- Fixed Carbon: Calculate by difference: $100\% - (\% \text{Moisture} + \% \text{Ash} + \% \text{Volatile Matter})$.
- Ultimate Analysis (ASTM D5373 or similar):
 - Use a combustion analyzer to determine the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Oxygen (O) is calculated by difference.
- Calorific Value:
 - Determine the Higher Heating Value (HHV) using a bomb calorimeter (e.g., ISO 1928).[\[18\]](#)
- Ash Fusion Test (ASTM D1857 or similar):
 - Heat a cone-shaped sample of the **lignite** ash and record the temperatures at which it deforms, melts, and flows. This is critical for predicting slagging behavior.

Visualizations

[Click to download full resolution via product page](#)

Workflow of a **lignite** pre-drying system using waste heat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. airbornecleanenergy.com [airbornecleanenergy.com]
- 2. Slagging and fouling in coal-fired boilers (Technical Report) | ETDEWEB [osti.gov]
- 3. integratedglobal.com [integratedglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. power-eng.com [power-eng.com]
- 6. coalbiomassboiler.com [coalbiomassboiler.com]
- 7. iea-coal.org.uk [iea-coal.org.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. sustainable-carbon.org [sustainable-carbon.org]
- 10. How to improve the performance of lignite power plants? - ICSC [sustainable-carbon.org]
- 11. usea.org [usea.org]
- 12. Innovative Drying Technology Extracts More Energy from High Moisture Coal | Department of Energy [energy.gov]
- 13. ourenergypolicy.org [ourenergypolicy.org]
- 14. researchgate.net [researchgate.net]
- 15. worldwidepower.cn [worldwidepower.cn]
- 16. allindustrialtraining.com [allindustrialtraining.com]
- 17. Power Plant Performance & Efficiency, Test procedure, Parameters, Analysis, Improvement [avrenergies.com]
- 18. retsch.com [retsch.com]
- 19. scribd.com [scribd.com]
- 20. Coal analysis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Support Center: Lignite-Fired Power Plant Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179625#improving-the-efficiency-of-lignite-fired-power-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com